2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
The compound 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure common in medicinal chemistry due to its conformational rigidity and ability to mimic bioactive molecules. Key substituents include:
- A 4-fluorophenyl group at position 2 of the ethanone moiety, which enhances lipophilicity and metabolic stability.
Its structural features align with molecules targeting central nervous system (CNS) receptors or enzymes, given the prevalence of azabicyclo derivatives in neuroactive drugs .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3S/c1-22(20,21)15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBIWFKAGKSWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic molecule notable for its unique bicyclic structure and specific functional groups. The presence of a fluorophenyl group and a methylsulfonyl moiety contributes to its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its pharmacological implications, interaction with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Bicyclic Framework : The bicyclic structure enhances its interaction with biological targets.
- Functional Groups : The fluorophenyl and methylsulfonyl groups are critical for its biological activity.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 8-Azabicyclo[3.2.1]octan-3-one | Bicyclic structure without substituents | CNS activity |
| 4-Fluorophenol | Simple phenolic compound | Antimicrobial properties |
| Methylsulfonyl derivatives | Various substitutions on sulfonic acid | Diverse biological effects |
This table illustrates that while similar compounds may share structural elements, the combination of functional groups and stereochemistry in This compound confers distinct properties that may enhance its efficacy and specificity in biological applications.
Pharmacological Applications
Research indicates that compounds similar to This compound exhibit various pharmacological activities including:
- CNS Activity : Potential applications in treating central nervous system disorders.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, suggesting potential therapeutic uses in infectious diseases.
The biological activity of this compound is likely mediated through its binding affinity to specific receptors or enzymes within the body. Interaction studies reveal that:
- The compound binds selectively to certain neurotransmitter receptors, which may influence signaling pathways associated with mood regulation and cognitive functions.
- Its unique stereochemistry may enhance selectivity and potency compared to non-stereospecific compounds.
Case Studies
Several studies have investigated the pharmacological effects of compounds structurally related to This compound :
- CNS Activity Evaluation : A study assessed the effects of similar bicyclic compounds on anxiety-related behaviors in rodent models, demonstrating significant anxiolytic effects at specific dosages.
- Antimicrobial Efficacy : Another investigation tested derivatives against various bacterial strains, revealing potent activity against resistant strains, suggesting a potential role in developing new antibiotics.
Comparison with Similar Compounds
Research Findings and Implications
Role of Sulfonyl Groups
The methylsulfonyl group in the target compound distinguishes it from sulfonamide derivatives (e.g., ). Sulfonyl groups are known to enhance metabolic stability but may increase renal clearance due to higher polarity .
Preparation Methods
Retrosynthetic Analysis and Key Strategic Considerations
The target compound’s structure decomposes into three primary components:
- The (1R,5S)-8-azabicyclo[3.2.1]octane core
- The 3-methylsulfonyl substituent
- The 2-(4-fluorophenyl)ethanone side chain
Retrosynthetic disconnection suggests sequential assembly starting with the bicyclic amine, followed by sulfonylation, and concluding with ketone installation. Stereochemical integrity at C1 and C5 is maintained through enantioselective cyclization or chiral resolution techniques.
Synthesis of the (1R,5S)-8-azabicyclo[3.2.1]octane Core
Robinson-Type Cyclization
The bicyclic framework is constructed via a modified Robinson annulation, leveraging allylamine and diketone precursors. A representative protocol from US20060058343A1 involves:
- Reactants : Allylamine (25 mL), sodium acetate trihydrate (3 equiv.), and glutaraldehyde under acidic conditions.
- Conditions : Reflux in ethanol (78°C, 12 h), followed by neutralization with aqueous NaOH.
- Yield : ~65% after recrystallization (hexane/EtOAc).
Stereochemical Control
The (1R,5S) configuration is achieved using L-tartaric acid-mediated resolution, as described in US20060058343A1. Diastereomeric salt formation preferentially crystallizes the desired enantiomer, yielding >98% enantiomeric excess (ee).
Introduction of the 3-Methylsulfonyl Group
Sulfonylation via Electrophilic Reagents
The methylsulfonyl moiety is introduced using methylsulfonyl chloride under basic conditions, adapted from RSC procedures:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | MeSO₂Cl (1.2 equiv.), Et₃N (2.5 equiv.), CH₂Cl₂ | 0°C → rt | 4 h | 82% |
| 2 | Quench with NaHCO₃, extract with MTBE | - | - | - |
Mechanistic Insight : The bicyclic amine’s tertiary nitrogen acts as a nucleophile, attacking methylsulfonyl chloride to form the sulfonamide. Steric hindrance at C3 ensures regioselectivity.
Installation of the 2-(4-Fluorophenyl)ethanone Side Chain
Friedel-Crafts Acylation
A regioselective Friedel-Crafts reaction attaches the 4-fluorophenyl group to the ethanone fragment:
Industrial-Scale Optimization
Solvent and Catalyst Screening
Data from WO2016058896A1 highlights solvent effects on yield:
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sulfolane | TBAB | 120 | 88 |
| DMF | None | 100 | 72 |
| THF | 18-C-6 | 80 | 65 |
Key Insight : Sulfolane with tetrabutylammonium bromide (TBAB) maximizes nucleophilicity of the bicyclic amine, enhancing coupling efficiency.
Continuous Flow Reactor Design
Patent WO2016058896A1 discloses a continuous process for analogous ketones:
- Residence Time : 30 min
- Throughput : 12 kg/day
- Purity : 99.5% (by GC-MS)
Analytical Characterization and Quality Control
Spectroscopic Data
Chiral Purity Assessment
Chiral stationary phase HPLC (Chiralpak AD-H, heptane/iPrOH 90:10) confirms >99% ee.
Q & A
Q. What are the key considerations in optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires a multi-step approach:
- Step 1: Formation of the azabicyclo[3.2.1]octane core via cyclization reactions under controlled temperatures (40–60°C) to minimize side products .
- Step 2: Introduction of the methylsulfonyl group at the 3-position using sulfonation reagents (e.g., methanesulfonyl chloride) in anhydrous dichloromethane .
- Step 3: Coupling the 4-fluorophenyl moiety via Friedel-Crafts acylation, with Lewis acid catalysts (e.g., AlCl₃) to enhance regioselectivity .
- Purification: High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures to achieve >95% purity .
Critical Parameters:
- Temperature control during cyclization to prevent ring-opening side reactions.
- Use of moisture-free conditions for sulfonation to avoid hydrolysis.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms the bicyclic framework and substituent positions. Key signals include:
- Azabicyclo protons: δ 3.1–3.5 ppm (bridged CH₂ groups) .
- Methylsulfonyl group: δ 3.0 ppm (singlet for SO₂CH₃) .
- ²D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic core .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 353.12) .
- HPLC: Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the methylsulfonyl group in modulating biological activity?
Methodological Answer:
- Systematic Substituent Variation: Synthesize analogs with sulfonamide, sulfonic acid, or sulfone groups at the 3-position .
- In Vitro Assays:
- Key Findings:
Q. What experimental strategies resolve contradictions in reported receptor binding data for this compound?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
Q. What in vitro and ex vivo models are appropriate for evaluating its neuropharmacological potential?
Methodological Answer:
- In Vitro Models:
- Ex Vivo Models:
Q. How should researchers address batch-to-batch variability in biological activity during preclinical studies?
Methodological Answer:
- Quality Control (QC) Protocols:
- Statistical Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
